REACTION_SMILES
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[Al+3:2].[C:15]([CH2:16][CH3:17])(=[O:18])[Cl:19].[CH2:5]([CH2:6][CH3:7])[c:8]1[c:9]([OH:14])[cH:10][cH:11][cH:12][cH:13]1.[CH3:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH3:36].[Cl-:1].[Cl-:3].[Cl-:4].[ClH:20].[O-:21][N+:22]([c:23]1[cH:24][cH:25][cH:26][cH:27][cH:28]1)=[O:29]>>[CH2:5]([CH2:6][CH3:7])[c:8]1[c:9]([OH:14])[cH:10][cH:11][c:12]([C:15]([CH2:16][CH3:17])=[O:18])[cH:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCc1ccccc1O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Cl-]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Cl-]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
O=[N+]([O-])c1ccccc1
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Name
|
|
Type
|
product
|
Smiles
|
CCCc1cc(C(=O)CC)ccc1O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |